2,5-Dimethoxybenzylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,5-dimethoxybenzylamine involves various chemical reactions. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride was achieved through a sodium methoxide catalyzed aldol condensation followed by catalytic reduction, indicating the versatility of dimethoxybenzylamine derivatives in synthetic chemistry . Additionally, a novel synthesis of 2,4,5-trisubstituted oxazoles was reported using 2,4-dimethoxybenzylamine as an ammonia equivalent in a tandem Ugi/Robinson-Gabriel sequence, showcasing the utility of dimethoxybenzylamine derivatives in multistep synthetic pathways .
Molecular Structure Analysis
The molecular structure of compounds containing the dimethoxybenzyl group can significantly influence their physical and chemical properties. For example, the crystal structure of 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol was determined, and the influence of substituents on the crystal structure was studied, highlighting the importance of molecular conformation in the properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of dimethoxybenzylamine derivatives is diverse. The photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups was examined, revealing insights into the solvolytic reactivity and the formation of isomeric triene derivatives . This indicates that the dimethoxybenzyl moiety can undergo complex photochemical transformations, which could be relevant for the study of 2,5-dimethoxybenzylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxybenzylamine derivatives are influenced by their molecular structure. The gas chromatographic separations of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines were achieved, and the elution order was related to aromatic ring substituent crowding, demonstrating the impact of molecular structure on chromatographic behavior . Additionally, the differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra was reported, further emphasizing the role of structure in determining the properties of these compounds .
Scientific Research Applications
Pharmacological Properties :
- 2,5-Dimethoxybenzylamine derivatives, specifically NBOMes, have been studied for their high potency as agonists at 5-HT2A receptors, with potential hallucinogenic activity. These substances show little psychostimulant activity (Eshleman et al., 2018).
- Another study on NBOMe drugs, which are derivatives of 2,5-dimethoxy-substituted phenethylamines, reveals their potent interactions with serotonergic receptors and rat TAAR1, indicating strong hallucinogenic effects similar to LSD (Rickli et al., 2015).
Analytical Characterization :
- Techniques such as square-wave voltammetry on a boron-doped diamond electrode have been developed for the electrochemical quantification of 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamines (NBOMes) in seized blotting paper, demonstrating the substance's detectability and quantitative analysis capabilities (Souza et al., 2018).
- Another study explored the differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis, aiding in the reliable identification of these substances (Davidson & Jackson, 2019).
Synthesis and Chemical Properties :
- Research on the synthesis of 2,4,5-trisubstituted oxazoles highlights the use of 2,4-dimethoxybenzylamine as a key intermediate, demonstrating the chemical versatility of dimethoxybenzylamine derivatives (Shaw, Xu, & Hulme, 2012).
Applications in Analytical Methods :
- The use of 3,4-dimethoxybenzylamine as a sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in human platelet-poor plasma exemplifies its role in analytical chemistry (Ishida, Takada, & Yamaguchi, 1997).
Safety And Hazards
properties
IUPAC Name |
(2,5-dimethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCHDDHXMFKMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186420 | |
Record name | 2,5-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxybenzylamine | |
CAS RN |
3275-95-4 | |
Record name | 2,5-Dimethoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3275-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-dimethoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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